molecular formula C19H15BrFN7O2 B6548500 1-(5-bromofuran-2-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946314-20-1

1-(5-bromofuran-2-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548500
CAS No.: 946314-20-1
M. Wt: 472.3 g/mol
InChI Key: LOKQVYDZEMVQSA-UHFFFAOYSA-N
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Description

1-(5-bromofuran-2-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C19H15BrFN7O2 and its molecular weight is 472.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.04546 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(5-bromofuran-2-carbonyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships.

Chemical Structure

The molecular formula of the compound is C23H20BrN5O3C_{23}H_{20}BrN_{5}O_{3}. The structure contains multiple functional groups that contribute to its biological properties.

The primary mechanism of action for this compound involves interaction with specific biological targets. It is believed to inhibit certain enzymes or receptors involved in pathological processes. The presence of the bromofuran and triazolo-pyrimidine moieties suggests potential for diverse interactions within biological systems.

Biological Activity

Research indicates that the compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures can inhibit biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The ability to disrupt biofilms is crucial for developing new antibacterial agents.
  • Anticancer Properties : Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For instance, the inhibition of cell proliferation has been reported in studies involving triazole-containing compounds .
  • Anti-inflammatory Effects : The compound may interact with cyclooxygenase enzymes, potentially reducing inflammation through the inhibition of prostaglandin synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the piperazine and triazole rings can significantly influence potency and selectivity:

SubstituentEffect on ActivityReference
4-FluorophenylEnhanced binding affinity
BromofuranIncreased lipophilicity
TriazoleBroadens spectrum of activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of similar triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the triazole ring improved antimicrobial potency .
  • Cancer Cell Line Studies : Research involving various piperazine derivatives showed significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
  • Inflammation Models : In vivo studies demonstrated that compounds with the bromofuran moiety exhibited reduced edema in rat models of inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN7O2/c20-15-6-5-14(30-15)19(29)27-9-7-26(8-10-27)17-16-18(23-11-22-17)28(25-24-16)13-3-1-12(21)2-4-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKQVYDZEMVQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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